5-hydroxyhexadecanoic acid
Overview
Description
5-hydroxyhexadecanoic acid is a long-chain fatty acid with a hydroxyl group at the fifth carbon position. This compound is a type of hydroxy fatty acid, which is known for its presence in various biological systems and its role in metabolic processes. It has the molecular formula C16H32O3 and a molecular weight of 272.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of hexadecanoic acid using specific enzymes or chemical reagents. For instance, the hydroxylation can be achieved using cytochrome P450 monooxygenases, which catalyze the insertion of an oxygen atom into the hexadecanoic acid molecule . Another method involves the use of hydratases, which add a hydroxyl group to the carbon chain .
Industrial Production Methods: In industrial settings, the production of 5-hydroxy-hexadecanoic acid often involves microbial fermentation processes. Recombinant Escherichia coli strains expressing fatty acid hydroxylating enzymes can be used to produce this compound in large quantities . The fermentation process is optimized to maximize yield and purity, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-hydroxyhexadecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and chlorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-hydroxyhexadecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-hydroxy-hexadecanoic acid involves its interaction with specific enzymes and receptors in biological systems. For example, it can inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response . By binding to the active site of the enzyme, it prevents the hydrolysis of membrane phospholipids, thereby reducing the production of inflammatory mediators .
Comparison with Similar Compounds
16-Hydroxy-hexadecanoic acid: This compound has a hydroxyl group at the sixteenth carbon position and is a key monomer in the plant cuticle.
9,10-Dihydroxy-hexadecanoic acid: This compound has hydroxyl groups at the ninth and tenth carbon positions and is used in the synthesis of polymers and as an additive in lubricants.
Uniqueness: 5-hydroxyhexadecanoic acid is unique due to its specific hydroxylation at the fifth carbon position, which imparts distinct chemical and biological properties. Its ability to inhibit phospholipase A2 and its role in metabolic pathways make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-hydroxyhexadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEJMPHHFWMLHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311351 | |
Record name | 5-Hydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17369-53-8 | |
Record name | 5-Hydroxyhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17369-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxyhexadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112184 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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